![molecular formula C20H16BrN3O6S2 B2548599 Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate CAS No. 893789-45-2](/img/no-structure.png)

Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

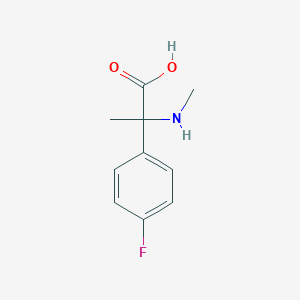

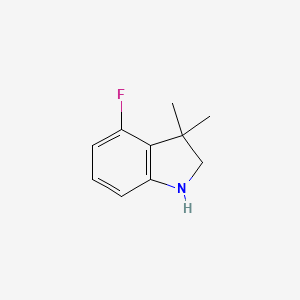

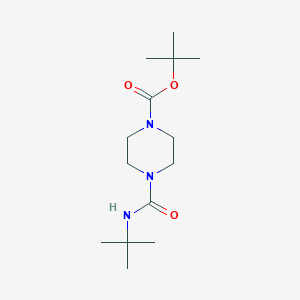

“Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate” is a complex organic compound. It contains several functional groups including a sulfonyl group, a pyrimidinone ring, a thioacetyl group, an amino group, and a benzoate ester .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .

Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the sulfonyl group could potentially undergo substitution reactions . The pyrimidinone ring could potentially participate in condensation or addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group and the pyrimidinone ring could potentially affect its solubility and reactivity .

Aplicaciones Científicas De Investigación

, , and , have been found to be highly active initiators for the polymerization of cyclohexene oxide (CHO) at room temperature. Unlike traditional initiators that require external stimulation (e.g., irradiation or heating), these salts initiate CHO polymerization spontaneously in dichloromethane. .

Antimicrobial Agents

In silico analysis of related compounds suggests promising potential for N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one as novel antimicrobial agents. These compounds exhibit activity against Gram-positive pathogens, making them valuable candidates for developing new therapeutic agents .

Photoactive Molecule

The crystal structure of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate reveals its photoactivity in solution. However, in the crystalline state, the close-packed lattice appears to inhibit photo-induced structural reorganization. Understanding the interplay between crystal packing and photoactivity is crucial for potential applications in optoelectronics and materials science .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then reacted with methyl 4-aminobenzoate to form methyl 4-chlorobenzoate. The resulting compound is then reacted with potassium thioacetate to form methyl 4-(acetylsulfanyl)benzoate, which is then reacted with 5-(4-bromophenylsulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol to form the final product.", "Starting Materials": [ "4-aminobenzoic acid", "thionyl chloride", "methyl 4-aminobenzoate", "potassium thioacetate", "5-(4-bromophenylsulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol" ], "Reaction": [ "4-aminobenzoic acid + thionyl chloride -> 4-chlorobenzoic acid", "methyl 4-aminobenzoate + 4-chlorobenzoic acid -> methyl 4-chlorobenzoate", "methyl 4-chlorobenzoate + potassium thioacetate -> methyl 4-(acetylsulfanyl)benzoate", "methyl 4-(acetylsulfanyl)benzoate + 5-(4-bromophenylsulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol -> Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate" ] } | |

Número CAS |

893789-45-2 |

Nombre del producto |

Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate |

Fórmula molecular |

C20H16BrN3O6S2 |

Peso molecular |

538.39 |

Nombre IUPAC |

methyl 4-[[2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C20H16BrN3O6S2/c1-30-19(27)12-2-6-14(7-3-12)23-17(25)11-31-20-22-10-16(18(26)24-20)32(28,29)15-8-4-13(21)5-9-15/h2-10H,11H2,1H3,(H,23,25)(H,22,24,26) |

Clave InChI |

DKNSZWJMAGGXII-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2548519.png)

![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2548520.png)

![2-[[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2548522.png)

![3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2548524.png)

![3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2548526.png)